Physicochemical Differentiation vs. Des-Methoxy Phenyl Analog
The 4-methoxy substituent on the pendant phenyl ring of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol (MW 280.32 g/mol) increases the calculated octanol-water partition coefficient (ACD/LogP ≈ 2.02) compared to the unsubstituted 1-Phenyl-2-(quinoxalin-2-yl)ethanol analog (CAS 849021-27-8; MW 250.30 g/mol; LogP estimated at approximately 1.5–1.7 based on fragment-based calculation). The target compound also exhibits a larger topological polar surface area (tPSA = 55 Ų) due to the additional ether oxygen, providing one extra H-bond acceptor (4 vs. 3) while maintaining one H-bond donor. These differences predict moderately enhanced passive membrane permeability for the methoxy-substituted analog while preserving favorable solubility characteristics .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP ≈ 2.02 (predicted); MW 280.32; tPSA 55 Ų; HBA 4; HBD 1 |
| Comparator Or Baseline | 1-Phenyl-2-(quinoxalin-2-yl)ethanol (CAS 849021-27-8): MW 250.30; tPSA ~46 Ų; HBA 3; HBD 1; LogP estimated ~1.5–1.7 (fragment-based) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 units; ΔMW = +30.02 g/mol; ΔtPSA ≈ +9 Ų; ΔHBA = +1 |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform (ChemSpider); fragment-based LogP estimation |
Why This Matters
The enhanced LogP and additional H-bond acceptor of the 4-methoxy analog predict improved membrane permeability while retaining solubility, which is critical for selecting the appropriate scaffold in cell-based screening campaigns.
